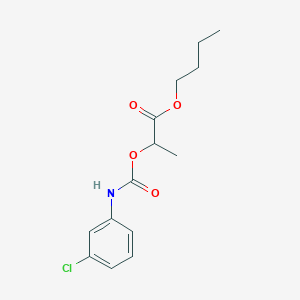
Butyl 2-(((3-chlorophenyl)carbamoyl)oxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate is an organic compound belonging to the class of carbamate esters These compounds are characterized by the presence of a carbamate group, which is a functional group derived from carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate typically involves the reaction of 3-chloroaniline with a suitable carbamoyl chloride, followed by esterification with butyl alcohol. The reaction conditions often require the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Formation of Carbamoyl Chloride: 3-chloroaniline reacts with phosgene to form 3-chloroanilinocarbonyl chloride.
Esterification: The resulting carbamoyl chloride is then reacted with butyl alcohol in the presence of a base to form butyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form corresponding oxides, depending on the reagents and conditions used.
Substitution: The chloro group in the 3-chloroanilino moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Butyl alcohol and 3-chloroanilinocarboxylic acid.
Oxidation: Corresponding oxides of the compound.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Butyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This mechanism is similar to that of other carbamate esters, which are known to inhibit cholinesterase enzymes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate: Similar structure but with an ethyl group instead of a butyl group.
Methyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate: Similar structure but with a methyl group instead of a butyl group.
Propyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
Butyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl group may influence the compound’s solubility, reactivity, and interaction with biological targets compared to its analogs.
Properties
CAS No. |
106320-92-7 |
|---|---|
Molecular Formula |
C14H18ClNO4 |
Molecular Weight |
299.75 g/mol |
IUPAC Name |
butyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate |
InChI |
InChI=1S/C14H18ClNO4/c1-3-4-8-19-13(17)10(2)20-14(18)16-12-7-5-6-11(15)9-12/h5-7,9-10H,3-4,8H2,1-2H3,(H,16,18) |
InChI Key |
NTQRSNGITNDNRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C)OC(=O)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



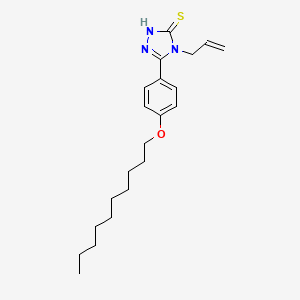
![ethyl 4-({(E)-[4-((E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzoate](/img/structure/B11960622.png)

![pentyl 2-[(2-chlorobenzoyl)amino]-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960635.png)
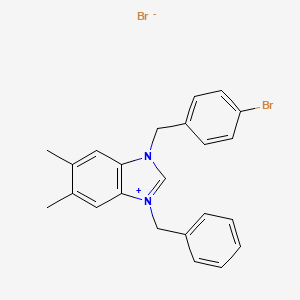
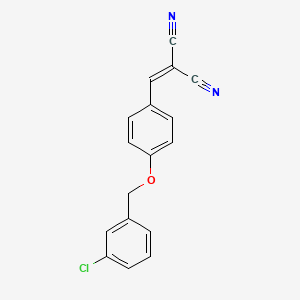
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11960646.png)



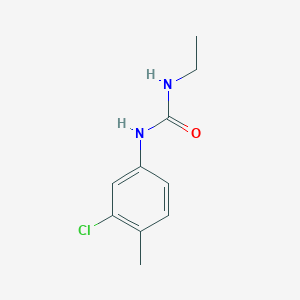
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11960664.png)

